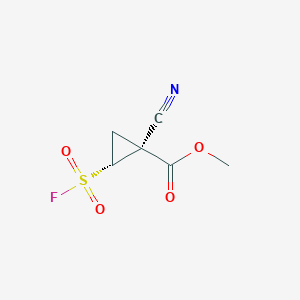
5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound that belongs to the class of 1,2,3-triazoles . The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology, due to its unique properties, inert nature, and ability to mimic amide bonds .
Synthesis Analysis
A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Chemical Reactions Analysis
The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, has revolutionized the field of triazole synthesis, allowing for the formation of these structures using a reliable, regioselective, and high-yielding process .Wissenschaftliche Forschungsanwendungen
5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications. It has been used in medicinal chemistry to synthesize novel drugs and to study the structure-activity relationships of existing drugs. In biochemistry, this compound has been used to study the regulation of enzymes and other proteins. In physiology, this compound has been used to study the effects of hormones and other signaling molecules on cells.
Wirkmechanismus
5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid acts as an inhibitor of enzymes and other proteins. It binds to the active site of the enzyme or protein, preventing it from binding to its substrate and thus inhibiting its activity. In addition, this compound can also act as an agonist of receptors, triggering a response in the cell.
Biochemical and Physiological Effects
This compound has a wide variety of biochemical and physiological effects. In medicinal chemistry, this compound has been used to inhibit the activity of enzymes involved in the synthesis of drugs. In biochemistry, this compound has been used to study the regulation of enzymes and other proteins. In physiology, this compound has been used to study the effects of hormones and other signaling molecules on cells. It has also been used to study the effects of drugs on the body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid in laboratory experiments is its versatility. This compound can be used to study a wide variety of biochemical and physiological processes. It is also relatively easy to synthesize and is stable in a variety of conditions. The main limitation of using this compound in laboratory experiments is its toxicity. This compound is toxic to humans and other organisms and should be handled with care.
Zukünftige Richtungen
There are many potential future directions for 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid research. These include further study of its biochemical and physiological effects, further development of its synthesis methods, further development of its medicinal chemistry applications, and further study of its mechanism of action. Additionally, this compound could be used in the development of new drugs and in the study of the effects of existing drugs on the body.
Synthesemethoden
5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized by reacting 1-methyl-1H-1,2,3-triazole with formyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in an inert atmosphere and is typically completed within 1-2 hours. The resulting product is a white solid that is soluble in water and organic solvents.
Eigenschaften
IUPAC Name |
5-formyl-1-methyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-8-3(2-9)4(5(10)11)6-7-8/h2H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNPNOFFLZDBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,9-dioxadispiro[2.1.4^{5}.3^{3}]dodecane](/img/structure/B6602116.png)


![2-methoxy-1-azaspiro[4.4]non-1-ene](/img/structure/B6602145.png)
![rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B6602153.png)
![rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride](/img/structure/B6602158.png)


![rac-5-({[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)thiophene-2-carboxylic acid, trans](/img/structure/B6602170.png)


![tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6602201.png)
